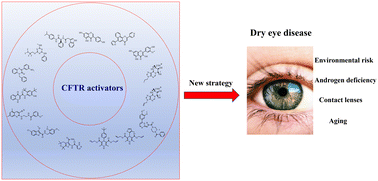Overview of CFTR activators and their recent studies for dry eye disease: a review
RSC Medicinal Chemistry Pub Date: 2023-09-25 DOI: 10.1039/D3MD00448A
Abstract
The cystic fibrosis transmembrane conductance regulator (CFTR) gets activated via the cAMP signaling pathway and is present in various secretory epithelial cells, including conjunctival and corneal epithelial cells. Activation of CFTR leads to fluid secretion in both mouse and human ocular surfaces. Dry eye disease is a significant health problem for which limited therapeutic options are available. In this review, on the one hand, small molecule CFTR activators with different chemical structures are summarized, and on the other hand, the pharmacological activity test and structural optimization of small molecule CFTR activators in the treatment of dry eye are outlined. The purpose of this review is to highlight the important role of CFTR activators in the treatment of dry eye disease and their potential as a new strategy for the treatment of dry eye disease.


Recommended Literature
- [1] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [2] Inside front cover
- [3] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [4] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [5] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [6] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [7] The bearing of the dissociation constant of urea on its constitution
- [8] Broadband graphene-based photoacoustic microscopy with high sensitivity†
- [9] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [10] Enzyme mimicking inorganic hybrid Ni@MnO2 for colorimetric detection of uric acid in serum samples†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 156289-80-4
-
CAS no.: 141-14-0
-
CAS no.: 10403-00-6
-
CAS no.: 1718-53-2









